(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-28-17-9-7-16(8-10-17)23-21(25)18(22-14(2)24)12-15-6-11-19(26-3)20(13-15)27-4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHEEQNNPHUIH-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation.
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-ethoxyaniline, and acetic anhydride.
Step 1: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form an intermediate chalcone.
Step 2: The chalcone is then reacted with 4-ethoxyaniline under acidic or basic conditions to form the final product, (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or ethoxy groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Bioactivity: The acetamido group distinguishes the target compound from analogues with cyano (e.g., 5b in ) or benzothiazole groups (), which exhibit divergent activities (e.g., antifungal vs. anticancer).
Functional Group Impact on Bioactivity
Acetamido vs. Cyano Substituents
Methoxy vs. Ethoxy Groups
- 4-Ethoxyphenyl vs.
Biological Activity
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 314.38 g/mol
The structure features an acrylamide backbone with acetamido and methoxy phenyl substituents, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are implicated in cancer progression and other diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential as an antibiotic agent.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide significantly reduced cell viability in a dose-dependent manner. The IC50 values observed were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 10.5 |
| A549 (Lung) | 12.8 |
These results indicate that the compound is particularly effective against HeLa cells, suggesting a targeted action mechanism.
Enzyme Inhibition
The compound was tested for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The results showed an IC50 value of 8.0 µM, comparable to standard inhibitors like kojic acid.
Antimicrobial Activity
In antimicrobial assays, (E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide exhibited activity against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests potential as a therapeutic agent for bacterial infections.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of signaling pathways.
- Enzyme Interaction : Binding to active sites of target enzymes could prevent their normal function, leading to decreased cellular processes associated with disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
